![molecular formula C5H8N4S B1281887 5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol CAS No. 76267-74-8](/img/structure/B1281887.png)
5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-Amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol (ATP) is a synthetic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. The compound is also known as prop-2-en-1-yl-4H-1,2,4-triazole-3-thiol, or simply ATP. It is a small molecule that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. The compound has been studied for its potential applications in biochemistry, pharmaceuticals, and materials science.
Scientific Research Applications
Pharmaceutical Chemistry
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Antimicrobial Applications
The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .
Anticancer Applications
1,2,4-Triazoles have attracted remarkable attention especially in the last two decades due to its widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Agrochemistry
1,2,4-Triazoles have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .
Inhibitor of Mitochondrial and Chloroplast Function
3-Amino-1,2,4-triazole is an inhibitor of mitochondrial and chloroplast function .
Cotton Defoliant
Commercial grade 3-amino-1,2,4-triazole is used as a cotton defoliant .
Histidine Biosynthesis Inhibitor
3-Amino-1,2,4-triazole is used as a histidine biosynthesis inhibitor .
Preservation of Midgut Sample from Honey Bee
3-Amino-1,2,4-triazole is used for the preservation of midgut sample from honey bee .
Mechanism of Action
Target of action
1,2,4-Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Mode of action
The mode of action of 1,2,4-triazoles is often through their interaction with biological receptors via hydrogen-bonding and dipole interactions . For example, some 1,2,4-triazoles have been introduced as antimicrobial agents .
Biochemical pathways
The specific biochemical pathways affected by 1,2,4-triazoles can vary widely depending on the specific compound and its targets. They have been found to have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Result of action
The molecular and cellular effects of 1,2,4-triazoles can include a range of outcomes due to their potential pharmaceutical activities. These can include the inhibition of microbial growth, reduction of inflammation, and the killing of cancer cells .
properties
IUPAC Name |
3-amino-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S/c1-2-3-9-4(6)7-8-5(9)10/h2H,1,3H2,(H2,6,7)(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHZAGAUQAYUHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00534754 |
Source
|
Record name | 5-Amino-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00534754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
76267-74-8 |
Source
|
Record name | 5-Amino-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00534754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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